molecular formula C18H23ClNO4- B12365884 1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester

1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12365884
M. Wt: 352.8 g/mol
InChI Key: NFBWLXLJPIEKQE-UHFFFAOYSA-M
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Description

1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID is a synthetic organic compound with the molecular formula C18H26ClNO4 and a molecular weight of 352.84 g/mol . This compound is often used in chemical research and pharmaceutical development due to its unique structural properties.

Preparation Methods

The synthesis of 1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID typically involves multiple stepsThe final step involves the carboxylation of the piperidine ring to form the carboxylic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H23ClNO4-

Molecular Weight

352.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)/p-1

InChI Key

NFBWLXLJPIEKQE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)[O-]

Origin of Product

United States

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